molecular formula C8H3F5O3 B1590874 Methyl pentafluorophenyl carbonate CAS No. 36919-03-6

Methyl pentafluorophenyl carbonate

Cat. No.: B1590874
CAS No.: 36919-03-6
M. Wt: 242.1 g/mol
InChI Key: HGYOVHMDBHQLOE-UHFFFAOYSA-N
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Description

Methyl pentafluorophenyl carbonate is a useful research compound. Its molecular formula is C8H3F5O3 and its molecular weight is 242.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Functionalized Cyclic Carbonate Monomers

Methyl pentafluorophenyl carbonate has been utilized in the development of functionalized cyclic carbonate monomers. This includes the use of a cyclic carbonate intermediate with an active pentafluorophenyl ester group, facilitating the synthesis of a wide variety of functionalized cyclic carbonates. These compounds are significant due to the increasing demand for biodegradable and biocompatible polymers, offering a versatile platform for innovative material synthesis (Sanders et al., 2010).

High Voltage Lithium-ion Batteries

In the field of energy storage, this compound derivatives have been explored as electrolyte additives in high-voltage lithium-ion batteries. Their usage has demonstrated improvements in the cycling performance of these batteries. Notably, they contribute to the formation of a protective film on the battery's cathode, which is crucial for enhancing the longevity and efficiency of the battery cells (Xu et al., 2012).

Catalysts in Organic and Organometallic Chemistry

Certain this compound derivatives have found applications as catalysts in organic and organometallic reactions. These compounds can catalyze various chemical processes, such as hydrometallation reactions, alkylations, and aldol-type reactions, indicating their potential in diverse chemical synthesis and industrial applications (Erker, 2005).

Peptide Synthesis

This compound is also significant in the realm of biochemistry, particularly in peptide synthesis. It has been used for the simultaneous protection of amino groups and activation of carboxyl groups in amino acids, an essential step in peptide synthesis. This method offers high yields and efficiency, indicating its importance in the synthesis of peptides and related biomolecules (Bhat et al., 2002).

Nanoporous Materials

The use of this compound in the synthesis of nanoporous materials is another significant application. These materials have potential uses in filtration, sensors, and other technologies where porous structures with specific chemical functionalities are required (Zhao et al., 2013).

Properties

IUPAC Name

methyl (2,3,4,5,6-pentafluorophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O3/c1-15-8(14)16-7-5(12)3(10)2(9)4(11)6(7)13/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYOVHMDBHQLOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557159
Record name Methyl pentafluorophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36919-03-6
Record name Methyl 2,3,4,5,6-pentafluorophenyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36919-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl pentafluorophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl Pentafluorophenyl Carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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